1-(1-P-Tolyl-vinyl)-naphthalene
Overview
Description
1-(1-P-Tolyl-vinyl)-naphthalene is an organic compound that belongs to the class of vinyl-substituted aromatic hydrocarbons It features a naphthalene ring system substituted with a vinyl group at the 1-position and a p-tolyl group attached to the vinyl moiety
Scientific Research Applications
1-(1-P-Tolyl-vinyl)-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Preparation Methods
The synthesis of 1-(1-P-Tolyl-vinyl)-naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically employs mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Another method involves the Mizoroki–Heck reaction, which is a palladium-catalyzed coupling of an aryl halide with an alkene . This reaction is known for its high functional group tolerance and ability to form carbon-carbon bonds efficiently.
Chemical Reactions Analysis
1-(1-P-Tolyl-vinyl)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(1-P-Tolyl-vinyl)-naphthalene involves its interaction with molecular targets through various pathways. The vinyl group can participate in π-π interactions with aromatic systems, while the naphthalene ring can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets .
Comparison with Similar Compounds
1-(1-P-Tolyl-vinyl)-naphthalene can be compared with other vinyl-substituted aromatic hydrocarbons, such as:
1-(1-Phenyl-vinyl)-naphthalene: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(1-Methyl-vinyl)-naphthalene: Features a methyl group instead of a p-tolyl group.
1-(1-Ethyl-vinyl)-naphthalene: Contains an ethyl group instead of a p-tolyl group.
The uniqueness of this compound lies in the presence of the p-tolyl group, which can influence its chemical reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-[1-(4-methylphenyl)ethenyl]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-14-10-12-16(13-11-14)15(2)18-9-5-7-17-6-3-4-8-19(17)18/h3-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXJMSAGCCGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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